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molecular formula C2H5O6P B1581799 Hydroxyphosphono-acetic acid CAS No. 23783-26-8

Hydroxyphosphono-acetic acid

Cat. No. B1581799
M. Wt: 156.03 g/mol
InChI Key: UTCHNZLBVKHYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04340599

Procedure details

27 g of dimethoxyphosphinyl-hydroxy-acetic acid butyl ester and 200 ml of 5 N hydrochloric acid are boiled under reflux for 15 hours. The water is distilled off, the product is freed from residual water by azeotropic distillation with toluene and 15.0 g of phosphono-hydroxy-acetic acid are obtained (yield: 85%). 1H-NMR (D2O): δ=4.56 ppm (1H, d, J=18 Hz, P--CH)
Name
dimethoxyphosphinyl-hydroxy-acetic acid butyl ester
Quantity
27 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:15])[CH:7]([P:9]([O:13]C)([O:11]C)=[O:10])[OH:8])CCC>Cl>[P:9]([CH:7]([OH:8])[C:6]([OH:15])=[O:5])([OH:13])([OH:11])=[O:10]

Inputs

Step One
Name
dimethoxyphosphinyl-hydroxy-acetic acid butyl ester
Quantity
27 g
Type
reactant
Smiles
C(CCC)OC(C(O)P(=O)(OC)OC)=O
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 15 hours
Duration
15 h
DISTILLATION
Type
DISTILLATION
Details
The water is distilled off
DISTILLATION
Type
DISTILLATION
Details
the product is freed from residual water by azeotropic distillation with toluene and 15.0 g of phosphono-hydroxy-acetic acid
CUSTOM
Type
CUSTOM
Details
are obtained (yield: 85%)

Outcomes

Product
Name
Type
Smiles
P(=O)(O)(O)C(C(=O)O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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